molecular formula C25H22ClN5O2S B11425776 N-(3-chloro-4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(3-chloro-4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11425776
M. Wt: 492.0 g/mol
InChI Key: UQSAMWDDEYFJRU-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various substituents such as a chloro-methylphenyl group and a propan-2-ylbenzenesulfonyl group

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Quinazoline Formation: The quinazoline moiety is synthesized through a condensation reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Substitution Reactions: The chloro-methylphenyl and propan-2-ylbenzenesulfonyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

N-(3-CHLORO-4-METHYLPHENYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out on the triazole or quinazoline rings using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    N-(2-CHLORO-6-METHYLPHENYL)CYANOTHIOFORMAMIDE: This compound has a similar chloro-methylphenyl group but differs in its overall structure and functional groups.

    Triazoloquinazolines: Other compounds in this class may have different substituents on the triazole or quinazoline rings, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H22ClN5O2S/c1-15(2)17-9-12-19(13-10-17)34(32,33)25-24-28-23(27-18-11-8-16(3)21(26)14-18)20-6-4-5-7-22(20)31(24)30-29-25/h4-15H,1-3H3,(H,27,28)

InChI Key

UQSAMWDDEYFJRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C)Cl

Origin of Product

United States

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